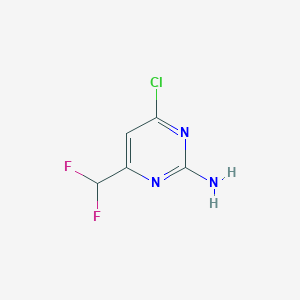

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine

Vue d'ensemble

Description

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine is a chemical compound with the molecular formula C5H4ClF2N3 and a molecular weight of 179.56 g/mol It is an aromatic heterocyclic compound containing a pyrimidine ring substituted with chlorine and difluoromethyl groups

Mécanisme D'action

Mode of Action

It’s worth noting that pyrimidinamine derivatives, which this compound is a part of, are known to inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death.

Biochemical Pathways

Given its similarity to other pyrimidinamine derivatives, it’s likely that it affects the electron transport chain in the mitochondria, disrupting atp production and leading to cell death .

Result of Action

Based on the mode of action of similar compounds, it can be inferred that the compound likely leads to cell death by disrupting energy production .

Analyse Biochimique

Biochemical Properties

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been found to interact with mitochondrial complex I, inhibiting NADH: ubiquinone oxidoreductase activity . This interaction disrupts the mitochondrial electron transport chain, leading to altered cellular respiration and energy production. Additionally, this compound may interact with other enzymes involved in metabolic pathways, further affecting cellular metabolism.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of mitochondrial complex I by this compound can lead to increased production of reactive oxygen species (ROS), triggering oxidative stress and affecting cell viability . Moreover, this compound may alter the expression of genes involved in oxidative stress response, apoptosis, and metabolic regulation, thereby impacting overall cellular function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. Its inhibition of NADH: ubiquinone oxidoreductase in mitochondrial complex I is a key mechanism of action . This binding interaction prevents the normal flow of electrons through the electron transport chain, leading to reduced ATP production and increased ROS generation. Additionally, this compound may interact with other enzymes and proteins, either inhibiting or activating their activity, thereby influencing various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound may lead to cumulative effects on cellular function, including sustained oxidative stress and altered metabolic activity. These temporal effects highlight the importance of monitoring the duration of exposure in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . Higher doses can lead to toxic or adverse effects, including increased oxidative stress, cellular damage, and impaired organ function . It is essential to determine the optimal dosage range to maximize the therapeutic potential of this compound while minimizing its toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of mitochondrial complex I affects the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, leading to altered energy production and metabolic homeostasis . Additionally, this compound may influence other metabolic pathways, such as glycolysis and fatty acid oxidation, further impacting cellular metabolism and energy balance.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its bioavailability and therapeutic potential. This compound is likely transported across cell membranes via specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues and organs can influence its overall efficacy and safety profile.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with mitochondrial complex I suggests a predominant localization within mitochondria, where it exerts its inhibitory effects on the electron transport chain . Understanding the subcellular localization of this compound is essential for elucidating its precise mechanism of action and potential therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(difluoromethyl)pyrimidin-2-amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-6-(difluoromethyl)pyrimidine with ammonia or an amine source . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 50-100°C to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide, thiourea, or primary amines can be used in substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Applications De Recherche Scientifique

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides.

Biological Research: It serves as a tool compound in studying biological pathways and mechanisms.

Industrial Applications: The compound is used in the synthesis of various industrial chemicals and materials.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chloro-6-(trifluoromethyl)pyrimidin-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

4-Chloro-6-(methyl)pyrimidin-2-amine: Similar structure but with a methyl group instead of a difluoromethyl group.

Uniqueness

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets, making it a valuable scaffold in drug discovery and agrochemical research .

Activité Biologique

4-Chloro-6-(difluoromethyl)pyrimidin-2-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

- Molecular Formula : CHClFN

- Molecular Weight : Approximately 179.56 g/mol

- Structural Features : The presence of a chlorine atom and a difluoromethyl group enhances the compound's lipophilicity, which may improve its membrane permeability and bioavailability.

The biological activity of this compound is attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.

- Cellular Pathways : It may modulate pathways involved in cell proliferation and apoptosis, particularly in cancer cells.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory properties. A study reported that derivatives of pyrimidines, including this compound, effectively suppressed COX-2 activity, with IC values comparable to established anti-inflammatory drugs such as celecoxib.

| Compound | IC (µM) | Target |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. Studies have shown that derivatives with difluoromethyl groups exhibit enhanced fungicidal activity against various pathogens compared to other chlorine-substituted compounds.

Anticancer Potential

In vitro studies have indicated that this compound can inhibit the growth of cancer cell lines such as HeLa and K562. The mechanism involves inducing apoptosis and inhibiting key metabolic pathways essential for cancer cell survival.

| Cell Line | IC (µM) | Effect |

|---|---|---|

| HeLa | 32.21 | Cytotoxic |

| K562 | 63.39 | Cytotoxic |

Case Studies

- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory effects of several pyrimidine derivatives including this compound in carrageenan-induced paw edema models. The results indicated significant reduction in edema comparable to standard treatments.

- Anticancer Research : In another study, the compound was tested against various cancer cell lines using flow cytometry and microscopy techniques to assess its cytotoxic effects. The results showed necrotic changes in treated cells, confirming its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the pyrimidine ring can significantly enhance biological activity:

- Electron-donating groups at specific positions increase potency against COX enzymes.

- The difluoromethyl group is critical for enhancing lipophilicity and cellular uptake.

Propriétés

IUPAC Name |

4-chloro-6-(difluoromethyl)pyrimidin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClF2N3/c6-3-1-2(4(7)8)10-5(9)11-3/h1,4H,(H2,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPSNGGDHCRZZPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Cl)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.